N-(4-Methylbenzyl)-2-butanamine hydrochloride

pharmaceutical intermediate salt selection solid‑state chemistry

Researchers requiring enantiopure pharmaceutical intermediates face challenges with liquid free bases that complicate automated solid-phase dispensing. N-(4-Methylbenzyl)-2-butanamine hydrochloride (CAS 1049678-12-7) is a crystalline HCl salt (HBD=2) engineered for seamless automated workflows. • Chiral sec-butyl stereocenter enables diastereoselective API synthesis. • 4-Methyl substituent (σₚ=-0.17) enhances nucleophilicity over 4-fluoro analogs. • ≥98% purity with full analytical certification (HPLC, GC, NMR, MS) for GMP-adjacent supply chains.

Molecular Formula C12H20ClN
Molecular Weight 213.75 g/mol
CAS No. 1049678-12-7
Cat. No. B1341066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methylbenzyl)-2-butanamine hydrochloride
CAS1049678-12-7
Molecular FormulaC12H20ClN
Molecular Weight213.75 g/mol
Structural Identifiers
SMILESCCC(C)NCC1=CC=C(C=C1)C.Cl
InChIInChI=1S/C12H19N.ClH/c1-4-11(3)13-9-12-7-5-10(2)6-8-12;/h5-8,11,13H,4,9H2,1-3H3;1H
InChIKeyFREDJYJYSKVQEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methylbenzyl)-2-butanamine HCl Overview


N-(4-Methylbenzyl)-2-butanamine hydrochloride (CAS 1049678-12-7) is a secondary amine hydrochloride salt with molecular formula C₁₂H₂₀ClN and molecular weight 213.75 g/mol, characterized by a sec‑butylamine backbone N‑substituted with a 4‑methylbenzyl group [1]. The compound is primarily utilized as a pharmaceutical intermediate in the synthesis of anticoagulants, antihypertensives, and antidepressants . It is supplied as a white crystalline solid with ≥95% purity, is soluble in water and polar organic solvents, and is classified as non‑hazardous for transport .

Substitution Risks of N-(4-Methylbenzyl)-2-butanamine HCl


Despite the apparent structural simplicity of N‑benzylbutanamine scaffolds, minor alterations – free base vs. hydrochloride salt, n‑butyl vs. sec‑butyl branching, or 4‑methyl vs. 4‑fluoro substitution – profoundly affect physicochemical properties, handling characteristics, and downstream synthetic performance [1]. The hydrochloride salt is a crystalline solid (HBD count = 2) while the free base is a liquid (HBD = 1, LogP ≈ 3.3) ; the sec‑butyl group introduces a chiral center absent in the n‑butyl analog ; and the 4‑methyl group donates electrons (σₚ = ‑0.17) whereas a 4‑fluoro substituent withdraws them (σₚ = +0.06), directly influencing amine nucleophilicity and receptor interactions [2]. These differences render simple substitution unreliable without re‑validation of synthetic protocols and biological activity.

Differentiation Evidence for N-(4-Methylbenzyl)-2-butanamine HCl


Salt vs. Free Base: Handling and Solubility

The hydrochloride salt of N‑(4‑Methylbenzyl)‑2‑butanamine (CAS 1049678‑12‑7) is a white crystalline solid at room temperature, whereas the corresponding free base (CAS 869942‑01‑8) is a liquid with a boiling point of 248.1 °C and density 0.898 g/cm³ . The salt exhibits two hydrogen bond donors (HBD) compared to one for the free base, and is described as water‑soluble, while the free base has an XLogP of ≈3.3 and a topological polar surface area of 12 Ų, indicating poor aqueous solubility [1].

pharmaceutical intermediate salt selection solid‑state chemistry

Chiral sec-Butyl vs. Achiral n-Butyl Scaffolds

The sec‑butyl group in N‑(4‑Methylbenzyl)‑2‑butanamine hydrochloride generates an undefined atom stereocenter (count = 1) as recorded in PubChem [1]. In contrast, the closely related N‑(4‑Methylbenzyl)butan‑1‑amine (CAS 16183‑21‑4) possesses a linear n‑butyl chain with zero stereocenters . This chiral branching can impart enantioselective biological recognition or enable the synthesis of diastereomerically enriched intermediates, a dimension entirely absent in the achiral n‑butyl analog.

chiral amine asymmetric synthesis stereochemistry

4-Methyl vs. 4-Fluoro Benzyl Substitution

The para‑methyl group on the benzyl ring of the target compound is electron‑donating (Hammett σₚ = ‑0.17), whereas the corresponding para‑fluoro substituent in N‑(4‑Fluorobenzyl)‑2‑butanamine hydrochloride (CAS 1049678‑16‑1) is electron‑withdrawing (σₚ = +0.06) [1]. This 0.23‑unit difference in σₚ quantitatively predicts a measurably higher electron density on the benzylic nitrogen for the methyl analog, enhancing its nucleophilicity in alkylation and acylation reactions relative to the fluoro analog [2].

substituent effect Hammett equation medicinal chemistry

Purity Benchmarks and Analytical Certification

Commercially, N‑(4‑Methylbenzyl)‑2‑butanamine hydrochloride is available at ≥95% purity (AKSci) and ≥98% purity (Leyan), with certificates of analysis (COA) including HPLC, GC, NMR, and MS data available upon request . In contrast, many generic benzylbutanamine analogs are offered without batch‑specific analytical certification, creating uncertainty in stoichiometric calculations and potential for carry‑over impurities in multi‑step pharmaceutical syntheses .

purity specification quality control pharmaceutical intermediate

Optimal Applications for N-(4-Methylbenzyl)-2-butanamine HCl


Solid‑Phase Peptide and Peptidomimetic Synthesis

The crystalline hydrochloride salt form (HBD = 2, solid at ambient temperature) [1] simplifies automated solid‑phase dispensing and eliminates liquid‑handling volatility issues, making it the preferred reagent form for peptide coupling and peptidomimetic library construction.

Asymmetric Synthesis of Chiral Drug Intermediates

The sec‑butyl group provides a built‑in stereocenter (count = 1) [2], enabling the construction of enantiopure pharmaceutical intermediates through diastereoselective transformations – a capability unavailable with achiral n‑butyl analogs.

Medicinal Chemistry SAR: Electron-Rich Benzylamines

The electron‑donating 4‑methyl substituent (σₚ = ‑0.17) [3] enhances amine nucleophilicity relative to 4‑fluoro analogs, leading to higher yields in N‑alkylation/acylation during parallel synthesis and facilitating SAR exploration around the benzyl position.

Intermediate Procurement for Anticoagulant & Antihypertensive APIs

With ≥95% purity and comprehensive analytical certification (HPLC, GC, NMR, MS) , this compound meets the quality requirements for GMP‑adjacent intermediate supply chains, reducing the risk of impurity‑related batch failures in API synthesis downstream.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Methylbenzyl)-2-butanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.